![molecular formula C23H23N3O2 B253099 N-{3-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B253099.png)
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide, also known as BPN, is a synthetic compound that has been extensively researched for its potential applications in various fields of science. BPN is a small molecule that belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors. NAD+ is a coenzyme that plays a crucial role in various cellular processes, including metabolism, DNA repair, and aging.
Wirkmechanismus
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide increases NAD+ levels in cells by activating the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD+ biosynthesis pathway. NAD+ is a coenzyme that plays a crucial role in various cellular processes, including metabolism, DNA repair, and aging. N-{3-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide can also activate sirtuins, a family of proteins that play a crucial role in regulating cellular processes such as metabolism, DNA repair, and inflammation.
Biochemical and Physiological Effects:
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide has been shown to have various biochemical and physiological effects, including increasing NAD+ levels in cells, activating sirtuins, and reducing oxidative stress and inflammation. N-{3-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide has also been shown to improve mitochondrial function and increase energy metabolism in cells. N-{3-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. N-{3-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide can be easily synthesized using various methods, and its purity and yield can be optimized by modifying the reaction conditions. However, N-{3-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide has some limitations for lab experiments, including its cost and potential toxicity at high concentrations. Further studies are needed to determine the optimal concentration and duration of N-{3-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide treatment in various cell types and animal models.
Zukünftige Richtungen
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide has several potential future directions for research, including its potential applications in cancer research, neurodegenerative diseases, and aging. N-{3-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide has been shown to have anti-tumor effects and sensitize cancer cells to chemotherapy and radiation therapy. N-{3-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of N-{3-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide in clinical trials and its potential applications in various fields of science.
Synthesemethoden
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide can be synthesized using various methods, including the reaction of 4-tert-butylbenzoyl chloride with 3-aminophenyl nicotinamide in the presence of a base. The resulting product is then purified using chromatography techniques. The purity and yield of N-{3-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide can be optimized by modifying the reaction conditions such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide has been extensively studied for its potential applications in various fields of science, including cancer research, neurodegenerative diseases, and aging. N-{3-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide has been shown to increase NAD+ levels in cells, which can activate sirtuins, a family of proteins that play a crucial role in regulating cellular processes such as metabolism, DNA repair, and inflammation. N-{3-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide has also been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation.
Eigenschaften
Produktname |
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide |
---|---|
Molekularformel |
C23H23N3O2 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
N-[3-[(4-tert-butylbenzoyl)amino]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H23N3O2/c1-23(2,3)18-11-9-16(10-12-18)21(27)25-19-7-4-8-20(14-19)26-22(28)17-6-5-13-24-15-17/h4-15H,1-3H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
VVGDPABJPFZOJX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.